N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a triazolo-thiadiazole moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the triazolo-thiadiazole core, which is then coupled with a thiophene carboxamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology: The compound’s interactions with various biological targets are explored to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolo-thiadiazole moiety is known to bind to specific active sites, inhibiting the function of enzymes involved in critical biological pathways. This inhibition can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide
- N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
Uniqueness
N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of the triazolo-thiadiazole and thiophene carboxamide moieties. This combination imparts distinct electronic and steric properties, making it particularly effective in its applications compared to similar compounds.
Properties
Molecular Formula |
C16H13N5OS2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N5OS2/c1-9-5-6-11(15-20-21-10(2)18-19-16(21)24-15)8-12(9)17-14(22)13-4-3-7-23-13/h3-8H,1-2H3,(H,17,22) |
InChI Key |
BBVFQWJPAHDIRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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